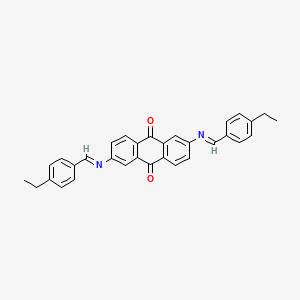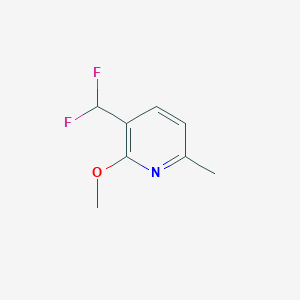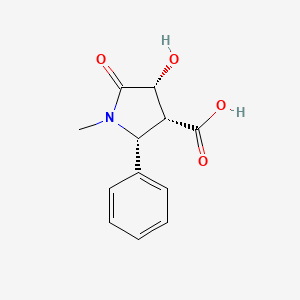
1-Hydroxy-5,8-dimethoxy-3-methylanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structural formula:
- It belongs to the anthraquinone class of compounds, characterized by a common 9,10-dioxoanthracene core.
- The compound’s name reflects its hydroxyl group (1-hydroxy), two methoxy groups (5,8-dimethoxy), and a methyl group (3-methyl) on the anthracene ring.
- It has been isolated from various marine-derived fungal genera.
1-Hydroxy-5,8-dimethoxy-3-methylanthracene-9,10-dione: C18H14O5
.Preparation Methods
Synthetic Routes: The synthetic routes for this compound are not extensively documented. it can be synthesized through various methods, including oxidative processes or enzymatic reactions.
Industrial Production: Industrial-scale production methods are not widely reported due to its limited commercial use.
Chemical Reactions Analysis
Reactions: can undergo several reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example
Major Products: The products formed depend on the reaction type. For instance, oxidation may yield hydroxyanthraquinones, while reduction could lead to dihydroxyanthracenes.
Scientific Research Applications
Chemistry: Used as a model compound for studying anthraquinone derivatives and their reactivity.
Biology: Investigated for potential bioactivity, including antimicrobial, antioxidant, and anti-inflammatory effects.
Medicine: Limited research, but its derivatives may have therapeutic potential.
Industry: Not widely used industrially due to its scarcity.
Mechanism of Action
- The exact mechanism of action remains elusive, but it likely involves interactions with cellular targets or pathways related to oxidative stress, inflammation, or cell signaling.
Comparison with Similar Compounds
Similar Compounds: Other anthraquinones, such as emodin and chrysophanol, share structural similarities.
Uniqueness: The presence of the hydroxyl and methoxy groups at specific positions distinguishes it from related compounds.
Properties
CAS No. |
76696-04-3 |
|---|---|
Molecular Formula |
C17H14O5 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
1-hydroxy-5,8-dimethoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O5/c1-8-6-9-13(10(18)7-8)17(20)15-12(22-3)5-4-11(21-2)14(15)16(9)19/h4-7,18H,1-3H3 |
InChI Key |
IKMODHJMQKHXAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylicacid,2-(hydroxymethyl)-,1,1-dimethylethylester,(2R,5R)-rel-](/img/structure/B13131320.png)


![1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13131336.png)




![1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone](/img/structure/B13131364.png)




